3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane
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Overview
Description
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane is a chemical compound characterized by the presence of trifluoromethyl groups attached to a dioxadiazocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane typically involves the reaction of 3-trifluoromethylphenyl derivatives with appropriate dioxadiazocane precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, trifluoromethylation reactions can be carried out using radical intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks
- N-ethyl-3,7-bis(trifluoromethyl)phenothiazine
Uniqueness
Compared to similar compounds, 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane stands out due to its unique dioxadiazocane ring structure and the presence of trifluoromethyl groups. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
77767-14-7 |
---|---|
Molecular Formula |
C18H16F6N2O2 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane |
InChI |
InChI=1S/C18H16F6N2O2/c19-17(20,21)13-3-1-5-15(7-13)25-9-27-11-26(12-28-10-25)16-6-2-4-14(8-16)18(22,23)24/h1-8H,9-12H2 |
InChI Key |
ILMLZSQPKFZPLQ-UHFFFAOYSA-N |
SMILES |
C1N(COCN(CO1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1N(COCN(CO1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
77767-14-7 | |
Synonyms |
3,7-bis(3-trifluoromethylphenyl)-1,5,3,7-dioxadiazocane 3-TFMPD |
Origin of Product |
United States |
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